1-(4-Phenoxyphenyl)guanidine
Overview
Description
1-(4-Phenoxyphenyl)guanidine is an organic compound with the molecular formula C13H13N3O It is characterized by the presence of a guanidine group attached to a phenoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Phenoxyphenyl)guanidine can be synthesized through several methods. One common approach involves the reaction of 4-phenoxyaniline with cyanamide in the presence of a base, followed by hydrolysis to yield the desired guanidine derivative . Another method involves the use of thiourea derivatives as guanidylating agents, which react with 4-phenoxyaniline under suitable conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Phenoxyphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under various conditions.
Major Products Formed:
Oxidation: Phenoxyphenyl oxides.
Reduction: Phenoxyphenyl amines.
Substitution: Substituted phenoxyphenyl derivatives.
Scientific Research Applications
1-(4-Phenoxyphenyl)guanidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Phenoxyphenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. This compound is known to inhibit certain kinases and act as an antagonist to specific receptors, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)guanidine
- 1-(4-Chlorophenyl)guanidine
- 1-(4-Nitrophenyl)guanidine
Comparison: 1-(4-Phenoxyphenyl)guanidine is unique due to its phenoxy group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Biological Activity
1-(4-Phenoxyphenyl)guanidine is an organic compound with significant biological activity, particularly noted for its potential as a kinase inhibitor. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₃N₃O
- Molecular Weight : 227.26 g/mol
The compound consists of a guanidine group linked to a 4-phenoxyphenyl moiety, which influences its reactivity and interaction with biological targets. The electron-donating properties of the phenoxy group enhance the stabilization of reaction intermediates, which is crucial for its biological activity.
This compound exhibits its biological effects primarily through the inhibition of various kinases. The compound has been shown to interact effectively with adenosine triphosphate (ATP), which is vital for kinase activity involved in cellular processes such as signal transduction and cell division. The binding affinity studies indicate that it forms stable complexes with ATP, suggesting its potential as a competitive inhibitor of kinases.
Kinase Inhibition
Research indicates that this compound can inhibit several kinases, which are critical in cancer progression and other diseases. The compound's structural similarity to other biologically active guanidines suggests it may possess anticancer properties. However, further studies are required to elucidate its specific mechanisms of action and therapeutic potential.
Anticancer Potential
Preliminary studies have indicated that this compound may induce apoptosis in cancer cell lines. The compound's ability to inhibit key signaling pathways associated with tumor growth presents a promising avenue for cancer therapy. For instance, computational models have demonstrated that the compound enhances binding stability through multiple hydrogen bonds between the guanidinium moiety and phosphate groups.
Comparative Analysis with Related Compounds
The following table summarizes the structural characteristics and unique features of compounds related to this compound:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1-(3-Phenoxyphenyl)guanidine | Similar guanidine core | Different positioning of the phenoxy group |
1-(4-Cyanophenyl)guanidine | Contains a cyano group | Potentially different electronic properties |
4-(Aminophenyl)guanidine | An amino group on the phenyl ring | Enhanced solubility and different reactivity |
1-(4-Hydroxyphenyl)guanidine | Hydroxyl group instead of phenoxy | Increased polarity and potential hydrogen bonding |
This comparison highlights the versatility of guanidine derivatives in medicinal chemistry and underscores how specific substituents can impart unique biological activities.
Case Studies
Several case studies have explored the efficacy of this compound in various models:
- In Vitro Studies : In vitro assays have demonstrated that this compound can significantly reduce cell viability in certain cancer cell lines, indicating its potential as an anticancer agent.
- In Vivo Models : Animal studies are ongoing to assess the pharmacokinetics and therapeutic efficacy of this compound in tumor-bearing models.
Properties
IUPAC Name |
2-(4-phenoxyphenyl)guanidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-13(15)16-10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9H,(H4,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVZHNGTRYMNIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N=C(N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653169 | |
Record name | N''-(4-Phenoxyphenyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105901-53-9 | |
Record name | N''-(4-Phenoxyphenyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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